![molecular formula C16H8Cl3NO2 B6047578 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B6047578.png)
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CDDO, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications. CDDO is a member of the oleanane family of triterpenoids and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to activate Nrf2 and increase the expression of antioxidant and detoxification genes, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress and inflammation, and the induction of apoptosis and inhibition of cell proliferation in cancer cells. It has also been shown to increase the expression of antioxidant and detoxification genes through the activation of the Nrf2 pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of research could be to further investigate its mechanism of action and how it activates the Nrf2 pathway. Another area of research could be to study its potential therapeutic applications in different disease models, including neurodegenerative diseases and autoimmune disorders. Additionally, further studies could be conducted to explore its potential as a chemopreventive agent.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-chlorobenzaldehyde and 3,4-dichloroacetophenone in the presence of potassium hydroxide to form 4-(3,4-dichlorobenzylidene)-4-chlorobutan-2-one. The resulting compound is then reacted with hydroxylamine hydrochloride and acetic anhydride to form 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one.
Scientific Research Applications
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce oxidative stress and inflammation in various animal models. 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-4-2-10(3-5-11)15-20-14(16(21)22-15)8-9-1-6-12(18)13(19)7-9/h1-8H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDNOYSNZTWVSV-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=N/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one |
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